An In-depth Technical Guide to the Physical Properties of Methyl 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetate
An In-depth Technical Guide to the Physical Properties of Methyl 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetate is a bifunctional molecule incorporating a 4-hydroxyphenyl group attached to a cyclohexane ring, with a methyl acetate substituent. This specific stereoisomer, with the (1s,4s) configuration, denotes a trans relationship between the phenyl and the acetate groups on the cyclohexane ring, where both are in equatorial positions in the chair conformation. This structural arrangement is of significant interest in medicinal chemistry and materials science due to its influence on the molecule's overall shape, polarity, and potential for intermolecular interactions. Understanding the physical properties of this compound is paramount for its application in drug design, formulation, and the development of novel materials.
This technical guide provides a comprehensive overview of the known and predicted physical properties of Methyl 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetate, offering insights into its molecular characteristics and the experimental methodologies used for their determination. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide also draws upon data from closely related analogs to provide reasoned estimations of its physicochemical profile.
Molecular Structure and Identity
A clear understanding of the molecule's structure is the foundation for interpreting its physical properties.
Caption: 2D representation of the molecular structure.
Table 1: Chemical Identity
| Identifier | Value | Source |
| Chemical Name | Methyl 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetate | - |
| Synonyms | Methyl trans-4-(4-hydroxyphenyl)cyclohexaneacetate | [1] |
| CAS Number | 1245708-07-9 | [2][3] |
| Molecular Formula | C15H20O3 | [3] |
| Molecular Weight | 248.32 g/mol | [3] |
| InChIKey | WTNQUMAHFJRBGX-HAQNSBGRNA-N | [1] |
Physicochemical Properties
The physical state, melting point, boiling point, and solubility of a compound are critical parameters for its handling, formulation, and biological activity.
Table 2: Predicted and Observed Physical Properties
| Property | Predicted/Observed Value | Methodology/Analog | Source |
| Physical State | Likely a solid at room temperature | Based on high melting point of the analogous carboxylic acid | - |
| Melting Point | > 100 °C (Estimated) | Analog: trans-4-Phenylcyclohexanecarboxylic acid (203-205 °C) | [4] |
| Boiling Point | Not available | - | [3] |
| Solubility | Poorly soluble in water; Soluble in non-polar organic solvents | General solubility of cyclohexyl esters | [5] |
Melting Point: A Reflection of Intermolecular Forces
While no experimental melting point for the title compound is readily available, we can infer its likely properties by examining a closely related analog, trans-4-phenylcyclohexanecarboxylic acid, which has a high melting point of 203-205 °C[4]. The presence of the carboxylic acid group in this analog allows for strong intermolecular hydrogen bonding, contributing to a well-ordered crystal lattice and consequently a high melting point.
The esterification of the carboxylic acid to a methyl ester in our target compound will disrupt this strong hydrogen bonding network. However, the presence of the phenolic hydroxyl group still allows for hydrogen bonding, and the overall molecular size and potential for van der Waals interactions suggest that Methyl 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetate is likely to be a solid at room temperature, with a melting point significantly higher than that of simple liquid esters but lower than its carboxylic acid precursor. For comparison, the non-phenolic analog, trans-4-pentylcyclohexanecarboxylic acid, has a much lower melting point of 51-53 °C. This highlights the significant contribution of the aromatic ring and the hydroxyl group to the crystal lattice energy. The (1r,4r) stereoisomer, which is also a trans isomer, is commercially available as a liquid, suggesting that subtle changes in stereochemistry can have a notable impact on the physical state[6].
Boiling Point: An Indicator of Volatility
An experimental boiling point for this compound has not been reported in the literature[3]. Due to its relatively high molecular weight and the presence of a polar hydroxyl group, it is expected to have a high boiling point, likely requiring vacuum distillation to prevent decomposition.
Solubility Profile: Guiding Formulation and Biological Application
The solubility of a compound is a critical factor in its utility, particularly in drug development. Based on the general principles of "like dissolves like" and data from analogous compounds such as cyclohexyl acetate, we can predict the solubility profile of Methyl 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetate.
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Polar Solvents (e.g., Water): The molecule possesses a polar hydroxyl group and an ester functional group, which can engage in hydrogen bonding with water. However, the large, non-polar cyclohexane and phenyl rings constitute a significant hydrophobic portion of the molecule. Therefore, the overall solubility in water is expected to be poor[5].
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Non-Polar Organic Solvents (e.g., Hexane, Toluene): The hydrophobic character of the cyclohexyl and phenyl groups suggests good solubility in non-polar organic solvents[5].
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Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents should be effective at solvating the molecule due to their ability to interact with both the polar and non-polar regions.
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Alcohols (e.g., Ethanol, Methanol): The compound is expected to be miscible with alcohols due to the ability of the hydroxyl and ester groups to participate in hydrogen bonding[5].
Caption: Experimental workflow for determining solubility.
Spectroscopic and Crystallographic Properties
Spectroscopic and crystallographic data provide a detailed fingerprint of a molecule, confirming its identity and providing insights into its electronic and three-dimensional structure. While experimental spectra for the title compound are not widely available, this section outlines the expected spectral features and the methodologies for their acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the hydroxyphenyl group, the methoxy protons of the ester, and the aliphatic protons of the cyclohexane ring and the acetate methylene group. The chemical shifts and coupling constants of the cyclohexane protons would be crucial for confirming the trans stereochemistry.
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¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon of the ester, the aromatic carbons, the methoxy carbon, and the aliphatic carbons of the cyclohexane ring.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Methyl 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetate is expected to exhibit characteristic absorption bands:
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A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic hydroxyl group.
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A strong band around 1735 cm⁻¹ due to the C=O stretching of the ester group.
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Bands in the 1600-1450 cm⁻¹ region corresponding to the C=C stretching of the aromatic ring.
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C-H stretching bands for the aromatic and aliphatic protons.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z 248 would be expected. Common fragmentation pathways would likely involve the loss of the methoxy group (-OCH₃), the methyl acetate group (-CH₂COOCH₃), and cleavage of the cyclohexane ring.
X-ray Crystallography
Single-crystal X-ray diffraction would provide the definitive three-dimensional structure of the molecule in the solid state. This technique would unambiguously confirm the (1s,4s) stereochemistry and provide detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group.
Conclusion
Methyl 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetate is a molecule with significant potential in various scientific fields. While a complete experimental dataset of its physical properties is not yet publicly available, by analyzing the structure and drawing comparisons with closely related compounds, we can establish a reliable predictive profile. This technical guide serves as a valuable resource for researchers, providing a foundational understanding of the key physicochemical characteristics of this compound and the experimental approaches required for their empirical determination. Further experimental investigation is warranted to fully characterize this promising molecule.
References
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Solubility of Things. Cyclohexyl acetate. [Link]
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PubChem. 4-Phenylcyclohexene. [Link]
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PubChem. 4-Phenylcyclohexane-1-carbaldehyde. [Link]
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PubChem. Methyl 2-(4-hydroxycyclohexyl)acetate. [Link]
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PubChem. Butyl cyclohexyl phthalate. [Link]
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African Rock Art. Methyl 2-(4-(4-hydroxyphenyl)cyclohexyl)acetate. [Link]
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SpectraBase. Methyl 2-{3'-[bis(p-hydroxyphenyl)methylene]cyclohexyl}-acetate. [Link]
Sources
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